molecular formula C5H6BrIN2 B6222284 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole CAS No. 2758006-13-0

4-bromo-2-iodo-1,5-dimethyl-1H-imidazole

Cat. No.: B6222284
CAS No.: 2758006-13-0
M. Wt: 300.9
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Description

4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and iodine substituents at the 4 and 2 positions, respectively, along with two methyl groups at the 1 and 5 positions. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole typically involves the halogenation of 1,5-dimethylimidazole. One common method is the sequential bromination and iodination of 1,5-dimethylimidazole. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The iodination step can be carried out using iodine or an iodine source such as potassium iodide in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the choice of solvents, catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or heteroaryl derivatives .

Scientific Research Applications

4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-1,2-dimethyl-1H-imidazole
  • 4-Bromo-1,2-dimethyl-1H-imidazole
  • 4-Iodo-1,2-dimethyl-1H-imidazole

Uniqueness

4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole is unique due to the presence of both bromine and iodine substituents, which can impart distinct reactivity and properties compared to other similar compounds. This dual halogenation can enhance its utility in various synthetic and research applications .

Properties

CAS No.

2758006-13-0

Molecular Formula

C5H6BrIN2

Molecular Weight

300.9

Purity

95

Origin of Product

United States

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